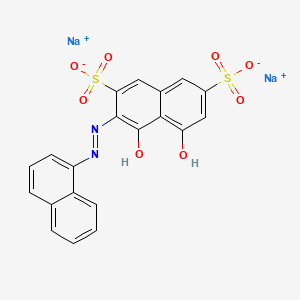

Pontacyl Violet 6R

Description

Pontacyl Violet 6R is an anionic azo dye that has found utility far beyond its original purpose in the textile industry. Its journey into the laboratory is emblematic of how compounds developed for one application can become indispensable in others. Today, it is the subject of advanced biochemical and antiviral research, demonstrating a remarkable evolution from a simple colorant to a molecule of significant scientific interest.

The history of dyeing is broadly divided into two eras: the pre-aniline period, which relied on natural colorants from plants and animals, and the post-aniline period, which began with the synthesis of Mauveine by William Henry Perkin in 1856. unb.capsiberg.com This event ushered in the age of synthetic dyes, with azo dyes emerging as the most significant and diverse class, now accounting for over half of all commercial dyes. ohsu.eduiipseries.org Azo dyes, characterized by the nitrogen-nitrogen double bond (-N=N-), are synthesized through a two-step process of diazotization and azo coupling. psiberg.com

Their utility in the laboratory began as scientists recognized that the properties making them excellent for textiles—vibrant color, stability, and specific affinities for substrates—could be harnessed for biological staining. tandfonline.comtandfonline.com Anionic dyes, containing acidic groups like sulfonate, were particularly useful for coloring basic components within cells. ohsu.edu The need for reliable and consistent stains for microscopy led to the formal evaluation of many industrial dyes for laboratory use, a process that created a bridge between industrial chemistry and biological research. biologicalstaincommission.org

This compound began as a commercial dye for the textile, paper, and ink industries, valued for its vibrant violet hue and high stability. chemimpex.comchemimpex.com Its transition from an industrial colorant to a scientific tool was notably documented in a 1958 study in Stain Technology. tandfonline.comtandfonline.com Researchers screening a variety of commercial textile dyes discovered that this compound was an exceptional nuclear stain for biological specimens, particularly when used with a chrome salt mordant. tandfonline.comtandfonline.com

Following this discovery, its use in histology and cytology expanded. In 1969, it was demonstrated to be a rapid and effective nuclear stain for plant tissues, capable of intensely coloring chromosomes and nucleoli in species like grass and peach. ashs.org For decades, its primary research application remained in the realm of biological staining. However, more recent investigations have unveiled its potential in biochemistry and molecular biology, where it is now studied for its ability to interact with and modulate the function of critical enzymes. nih.govresearchgate.net

The research significance of this compound has grown considerably from its initial use as a stain. Its stable, complex structure has made it a subject of inquiry in its own right, particularly in the field of enzyme inhibition. nih.gov Studies have identified it as an inhibitor of apoptotic DNase γ, an enzyme involved in DNA fragmentation during programmed cell death. nih.govresearchgate.net This finding has implications for studying the mechanisms of apoptosis and the release of cellular proteins like HMGB1. nih.gov

Most recently, this compound has gained significant academic relevance in the context of antiviral research. Computational docking and molecular dynamics simulations identified it as a strong potential inhibitor of the exoribonuclease (ExoN) of SARS-CoV-2, the virus responsible for COVID-19. nih.govfrontiersin.orguic.edu The ExoN enzyme is critical for the virus's replication. nih.gov Subsequent in vitro studies confirmed that this compound could significantly reduce the viral genome copy number of SARS-CoV-2, validating the computational predictions and establishing it as a lead compound for the development of novel antiviral therapies. researchgate.net

The applications and study of this compound span several scientific fields, highlighting its multidisciplinary importance.

Histology and Botany: It remains a valuable tool for staining cell nuclei, chromosomes, and pollen tubes in both animal and plant tissues due to its rapid action and vibrant color. tandfonline.comchemimpex.comashs.org

Biochemistry and Cell Biology: It is used as a chemical probe to study complex cellular processes. Its role as an inhibitor of DNase γ makes it a tool for investigating the molecular pathways of apoptosis. nih.govresearchgate.net

Virology and Medicinal Chemistry: The compound is at the forefront of research targeting viral enzymes. Studies on its inhibitory effects against the exoribonuclease of SARS-CoV-2 and Lymphocytic Choriomeningitis Virus (LCMV) place it in the center of efforts to find new antiviral drug targets. nih.govresearchgate.netmdpi.com

Analytical Chemistry: As a dye with strong absorbance properties, it is employed in spectrophotometry for quantification purposes in various solutions. chemimpex.comchemimpex.com

Detailed Research Findings

The scientific utility of this compound is underscored by specific research outcomes. The following interactive table summarizes key findings from different fields of study.

Structure

3D Structure of Parent

Properties

CAS No. |

5850-63-5 |

|---|---|

Molecular Formula |

C20H14N2NaO8S2 |

Molecular Weight |

497.5 g/mol |

IUPAC Name |

4,5-dihydroxy-3-(naphthalen-1-yldiazenyl)naphthalene-2,7-disulfonic acid |

InChI |

InChI=1S/C20H14N2O8S2.Na/c23-16-10-13(31(25,26)27)8-12-9-17(32(28,29)30)19(20(24)18(12)16)22-21-15-7-3-5-11-4-1-2-6-14(11)15;/h1-10,23-24H,(H,25,26,27)(H,28,29,30); |

InChI Key |

AYYVETDDLAFWFN-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC=C2N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])O)O.[Na+].[Na+] |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)O)S(=O)(=O)O)O)O.[Na] |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of Pontacyl Violet 6r

Elucidation of Azo Coupling Reaction Mechanisms for Pontacyl Violet 6R Synthesis

The synthesis of this compound is achieved through a well-established two-step process characteristic of most azo dyes: the diazotization of a primary aromatic amine followed by an azo coupling reaction. nih.govrsc.org This process hinges on the formation of a diazonium salt, which then acts as an electrophile in a subsequent coupling reaction with an electron-rich aromatic compound. imrpress.com

Diazotization Pathways of Precursor Aromatic Amines

The initial and critical step in the synthesis of this compound is the diazotization of a primary aromatic amine. nih.govimrpress.com This reaction involves treating the aromatic amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). imrpress.comscribd.com

Ar-NH₂ + NaNO₂ + 2HX → Ar-N₂⁺X⁻ + NaX + 2H₂O

Where 'Ar' represents an aryl group and 'X' is the conjugate base of the strong acid. scribd.com The stability of the resulting diazonium salt is a crucial factor, and these intermediates are often unstable at elevated temperatures, necessitating careful temperature control during the reaction. acs.org

Coupling Reaction Kinetics and Stereochemical Considerations

Following the formation of the diazonium salt, the second phase of the synthesis is the azo coupling reaction. In this step, the diazonium ion (Ar-N₂⁺) acts as an electrophile and attacks an electron-rich coupling component. nih.govimrpress.com The rate of this electrophilic aromatic substitution is highly dependent on the nature of both the diazonium salt and the coupling component. nih.gov Electron-withdrawing groups on the diazonium salt enhance its electrophilicity and increase the reaction rate, while electron-donating groups on the coupling component increase its nucleophilicity and also accelerate the reaction. rsc.org

Kinetic studies of azo coupling reactions have revealed that they are typically second-order reactions, with the rate being proportional to the concentrations of both the diazonium salt and the coupling component. rsc.orgtandfonline.com The reaction is also influenced by the pH of the medium, which affects the form of the coupling component. For instance, phenols are more reactive in their phenolate (B1203915) ion form, which is favored under alkaline conditions. beilstein-journals.orgcdnsciencepub.com

From a stereochemical perspective, the azo group (-N=N-) can exist as either cis (Z) or trans (E) isomers. The trans isomer is generally more stable due to reduced steric hindrance and is the predominant form in the final product. The IUPAC name for this compound, (3E)-5-hydroxy-3-(naphthalen-1-ylhydrazinylidene)-4-oxonaphthalene-2,7-disulfonic acid, explicitly indicates the E (trans) configuration around the azo linkage. fishersci.com

Role of Reaction Conditions (pH, Temperature, Solvent Systems) in Synthetic Efficiency and Product Purity

The efficiency and purity of the synthesized this compound are profoundly influenced by the reaction conditions.

| Reaction Condition | Effect on Synthesis |

| pH | The pH of the reaction medium is a critical parameter. beilstein-journals.org Diazotization is carried out in a strongly acidic medium (pH 0-5) to ensure the formation and stability of the diazonium salt. acs.org Conversely, the coupling reaction is often performed in a slightly acidic to alkaline medium, depending on the coupling component. beilstein-journals.orgmdpi.com For phenolic coupling components, alkaline conditions are preferred to generate the more reactive phenoxide ion. beilstein-journals.org However, excessively high pH can lead to the decomposition of the diazonium salt. beilstein-journals.org Studies on other azo dyes have shown that the rate of color removal during degradation can be higher in the pH range of 8 to 9. mdpi.com |

| Temperature | Temperature control is paramount, particularly during the diazotization step. Diazonium salts are thermally unstable and can decompose at higher temperatures, leading to reduced yield and the formation of byproducts. acs.org Therefore, diazotization reactions are typically conducted at low temperatures, often between 0 and 5°C. rsc.org While some studies suggest that for certain azo dyes, temperatures up to 20-30°C do not significantly decrease the yield, low-temperature control remains a standard practice to ensure the stability of the diazonium intermediate. acs.org The coupling reaction temperature can also influence the reaction rate and product quality, with optimal temperatures often determined empirically for specific dye syntheses. grin.comresearchgate.net |

| Solvent Systems | The choice of solvent can impact the solubility of the reactants and the stability of the intermediates. Aqueous systems are commonly employed for the synthesis of water-soluble dyes like this compound, which contains two sulfonic acid groups. scbt.com The use of co-solvents may be necessary to dissolve less soluble reactants. nih.gov Recent research has also explored solvent-free synthesis methods using solid-supported reagents, which can offer environmental benefits. researchgate.net |

Optimization of Laboratory-Scale Synthesis Protocols for this compound

The laboratory-scale synthesis of this compound focuses on maximizing the yield of the desired product while ensuring high purity through effective purification and isolation techniques.

Methodological Approaches for Yield Maximization

Maximizing the yield of this compound involves careful control over the reaction parameters discussed previously. Key strategies include:

Stoichiometric Control: Precise control of the molar ratios of the reactants is crucial. An excess of the diazotizing agent (sodium nitrite) is often used to ensure complete diazotization of the primary amine, but a large excess should be avoided as it can lead to side reactions. tandfonline.com

Rate of Addition: The slow and controlled addition of the diazotizing agent and the coupling component can help to manage the exothermic nature of the reactions and prevent localized temperature increases that could lead to decomposition of the diazonium salt. acs.org

Catalysis: While not always necessary for azo coupling, certain catalysts can enhance the reaction rate and yield. For instance, some syntheses utilize catalysts like ferric hydrogen sulfate (B86663) or copper salts. beilstein-journals.orgmdpi.com

Reaction Time: Optimizing the reaction time for both the diazotization and coupling steps is essential to ensure the reaction goes to completion without significant product degradation.

Strategies for Purification and Isolation of this compound

After the synthesis is complete, the crude this compound must be purified to remove unreacted starting materials, byproducts, and inorganic salts. Common purification strategies for azo dyes include:

| Purification Method | Description |

| Recrystallization | This is a widely used technique for purifying solid organic compounds. researchgate.netgoogle.com The crude dye is dissolved in a suitable solvent or solvent mixture at an elevated temperature, and then the solution is cooled to allow the purified dye to crystallize out, leaving impurities dissolved in the mother liquor. For water-soluble dyes like this compound, a mixture of water and a miscible organic solvent like ethanol (B145695) can be effective. researchgate.net |

| Chromatography | Various chromatographic techniques can be employed for the purification of azo dyes. High-speed countercurrent chromatography (CCC) has been successfully used for the purification of water-soluble azo dyes. scilit.com Column chromatography is another option, though it can be expensive for large-scale purifications. researchgate.net Affinity chromatography using immobilized azo dye isomers has also been shown to be effective for purifying related compounds. nih.gov |

| Salting Out | The addition of a salt, such as sodium chloride, to the reaction mixture can decrease the solubility of the dye and cause it to precipitate out of the solution. This is a common method for isolating water-soluble dyes. |

| Washing | The isolated solid dye is typically washed with appropriate solvents to remove residual impurities. For example, washing with a brine solution can help remove inorganic salts, and washing with a non-polar solvent can remove non-polar organic impurities. |

The final purified this compound is typically obtained as a gray to dark purple or black powder or crystalline solid. chemimpex.comcymitquimica.com

Industrial Production Considerations and Process Enhancements for this compound

The industrial manufacturing of this compound, an azo dye, is a process governed by the need for high yield, consistent quality, and process efficiency. google.com The synthesis is typically carried out via a diazotization and coupling reaction sequence. nih.gov Process enhancements focus on optimizing reaction conditions and downstream processing to maximize output and purity while minimizing cost and environmental impact. google.comresearchgate.net

Batch Reactor Optimization and Scale-Up Methodologies

Industrial synthesis of azo dyes like this compound is predominantly conducted in batch reactors, often with capacities exceeding 1,000 liters. The transition from laboratory-scale synthesis to large-scale production presents challenges related to heat transfer, mixing, and maintaining homogeneity, all of which can significantly impact the final product's quality and yield. google.com Optimization of batch reactor processes is therefore critical.

Key parameters that require careful control during the exothermic azo coupling reaction include temperature, pH, reagent concentration, and mixing efficiency. google.combeilstein-journals.org

Temperature Control: Jacketed reactors with chilled water or other cooling fluids are essential to manage the heat generated during the reaction, preventing side reactions and decomposition of the unstable diazonium salt intermediate.

Reagent Addition: Intermittent or gradual feed systems for the diazonium salt solution help maintain optimal temperature and concentration gradients, leading to a more uniform product.

pH Management: The coupling reaction is highly pH-sensitive. Precise control of pH is necessary to ensure the correct coupling species is present and to maximize the reaction rate and yield. researchgate.net

Mixing: Efficient agitation is crucial to ensure homogeneity and enhance mass transfer between reactants, which is particularly important when dealing with slurries or suspensions. google.com

Scaling up the process requires careful consideration of the reactor geometry and hydrodynamics to ensure that the optimized laboratory conditions can be replicated on an industrial scale. google.com Methodologies like response surface methodology (RSM) can be employed to statistically model and optimize the interactive effects of various process parameters, reducing the number of experimental runs needed to find the optimal conditions for production. researchgate.netuntirta.ac.idijcce.ac.ir

Table 1: Key Parameters for Batch Reactor Optimization in Azo Dye Synthesis

| Parameter | Objective | Methodology/Considerations | Impact on Process |

|---|---|---|---|

| Temperature | Prevent decomposition of diazonium salt; control reaction rate. | Jacketed cooling systems, internal cooling coils. | Yield, Purity, Safety. |

| pH | Maximize coupling efficiency; control isomer formation. | Automated acid/base dosing systems, in-situ pH probes. | Yield, Color Strength, Purity. |

| Agitation Speed | Ensure homogeneity; improve mass and heat transfer. | Optimized impeller design and speed based on reactor geometry. | Reaction Time, Purity, Particle Size. |

| Reagent Addition Rate | Avoid localized overheating and side reactions. | Controlled pumping, intermittent feed systems. | Yield, Purity. |

| Reaction Time | Achieve maximum conversion without product degradation. | In-process monitoring (e.g., HPLC, spectroscopy). | Throughput, Cost-effectiveness. |

Advanced Purity Enhancement Techniques

Following synthesis, the crude this compound must be purified to remove unreacted starting materials, by-products, and inorganic salts. google.com The purity of the final dye product is critical for its performance in applications such as textiles, where impurities can affect color fastness and vibrancy. chemimpex.com

Standard purification often begins with "salting out," where a high concentration of an electrolyte like sodium chloride is added to the reaction mixture to precipitate the dye. Further enhancements to purity are achieved through more advanced techniques.

Adsorption: This method uses materials with a high surface area, such as activated carbon or specialized resins, to adsorb impurities from the dye solution. who.intmdpi.com The choice of adsorbent depends on the nature of the impurities to be removed.

Membrane Filtration: Techniques like nanofiltration and reverse osmosis can be used to separate the dye molecules from smaller impurity molecules and inorganic salts. google.commdpi.com This method is advantageous as it can be operated continuously and avoids the addition of further chemical agents.

Recrystallization: Dissolving the crude dye in a suitable solvent and allowing it to slowly crystallize can yield a product of very high purity. The choice of solvent is crucial for this process to be effective.

Chromatography: While often used for analytical purposes, preparative chromatography can be employed for high-value applications to achieve exceptional purity by separating the dye from even closely related impurities. researchgate.net

Table 2: Comparison of Advanced Purity Enhancement Techniques for Dyes

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Adsorption | Impurities bind to the surface of a solid adsorbent. | Effective for a wide range of impurities; can regenerate adsorbent. who.int | May require disposal of spent adsorbent; potential for product loss. |

| Membrane Filtration | Size-based separation using semi-permeable membranes. | No chemical additives; continuous operation possible; high efficiency. mdpi.com | Membrane fouling; high capital cost. |

| Recrystallization | Differential solubility of the dye and impurities in a solvent at different temperatures. | Can achieve very high purity; relatively simple equipment. | Requires suitable solvent; can be energy-intensive; potential for low recovery. |

| Chromatography | Differential partitioning of components between a stationary and a mobile phase. | Extremely high separation power and purity. | High cost; complex operation; typically low throughput. |

Derivatization and Functionalization Pathways of this compound

The molecular structure of this compound, featuring aromatic rings and sulfonic acid groups, provides active sites for chemical modification. Derivatization can be explored to alter its properties, such as solubility, color, and binding affinity, or to create entirely new functional molecules.

Substitution Reactions Involving Sulfonic Acid Groups

The sulfonic acid (-SO₃H) groups are a key feature of many acid dyes, imparting water solubility. acs.org These groups are generally stable, but they can be chemically transformed, providing a route to new derivatives. While specific literature on the derivatization of this compound's sulfonic acid groups is not prominent, general reactions of aromatic sulfonic acids can be considered.

A common strategy involves converting the sulfonic acid group into a more reactive intermediate, such as a sulfonyl chloride (-SO₂Cl). This can be achieved using reagents like thionyl chloride or phosphorus pentachloride. The resulting sulfonyl chloride is a versatile intermediate that can react with a variety of nucleophiles (e.g., amines, alcohols, thiols) to form sulfonamides, sulfonate esters, and thioesters, respectively. This pathway allows for the attachment of a wide range of new functional groups to the dye's core structure.

Exploration of Novel Analogues and Structural Modifications

The structure of this compound has been used as a basis for exploring novel molecular functions, particularly in the field of biochemistry and virology. Research has identified this compound as an inhibitor of certain viral enzymes, demonstrating that its structural motifs can be valuable in drug discovery. nih.govconacyt.mxmdpi.com

Studies have shown that this compound can inhibit the 3'-5' exoribonuclease (ExoN) activity of proteins found in arenaviruses and coronaviruses. mdpi.comresearchgate.net These enzymes possess a conserved DED/EDh motif that is crucial for viral replication and for evading the host's immune response. mdpi.com this compound, along with other compounds like aurintricarboxylic acid (ATA), has been shown to bind to these motifs and inhibit their enzymatic function. mdpi.comresearchgate.net This inhibitory action suggests that the dye, or analogues derived from it, could serve as a lead structure for the development of broad-spectrum antiviral agents. nih.govconacyt.mx This exploration represents a significant functionalization pathway, repurposing a traditional dye molecule for a high-value biomedical application.

Table 3: Chemical Compounds Mentioned

| Compound Name | Other Names/Synonyms | CAS Number | Molecular Formula |

|---|---|---|---|

| This compound | C.I. 16640 | 5850-63-5 | C₂₀H₁₂N₂Na₂O₈S₂ |

| Acid Violet 17 | C.I. 42640 | 4129-84-4 | C₄₁H₄₄N₃NaO₆S₂ |

| Aurintricarboxylic acid | ATA | 4431-00-9 | C₂₂H₁₄O₉ |

| Sodium Chloride | Salt | 7647-14-5 | NaCl |

| Thionyl chloride | 7719-09-7 | SOCl₂ | |

| Phosphorus pentachloride | 10026-13-8 | PCl₅ | |

| Aniline | 62-53-3 | C₆H₇N | |

| p-Toluenesulfonic acid | 104-15-4 | C₇H₈O₃S | |

| Ferric hydrogen sulfate | 13548-52-4 | Fe(HSO₄)₃ |

Advanced Analytical and Spectroscopic Characterization of Pontacyl Violet 6r in Research Contexts

Application of Advanced Spectrophotometric Techniques for Pontacyl Violet 6R Quantification

Spectrophotometry serves as a fundamental technique for the quantification of colored compounds like this compound. chemimpex.com The intensity of its vibrant violet color in solution is directly proportional to its concentration, a principle that is harnessed in various analytical applications.

Spectrophotometric Method Development for Specific Analyte Determination Utilizing this compound

The unique spectral properties of this compound have been leveraged in the development of methods for determining the concentration of other substances. For instance, it has been used as a reagent in a newborn bilirubin (B190676) test. In this application, a permanent standard of this compound is used for comparison. The test involves reacting serum with specific reagents to produce a colored product, and the absorbance is measured at 540 nm. oup.com This indicates the utility of this compound as a stable reference material in clinical diagnostics.

In another example, a related compound, Pontacyl Violet 4BSN, is used as a reagent for the spectrophotometric determination of scandium. This method is based on the reaction between the dye and scandium at a pH between 6.4 and 7.2, forming a colored complex with a maximum absorption at 630 nm. Such applications highlight the potential of Pontacyl dyes in developing new analytical protocols for various analytes. The development of these methods often involves optimizing reaction conditions such as pH and reagent concentration to ensure the formation of a stable and distinctly colored complex, thereby enabling accurate quantification.

Precision and Accuracy Assessments in Analytical Protocols

The validation of any new analytical method is crucial to ensure its reliability. This involves assessing its precision and accuracy. researchgate.netsciensage.info Precision refers to the closeness of repeated measurements, often expressed as the relative standard deviation (RSD), while accuracy refers to the closeness of a measured value to a standard or known value, often assessed through recovery studies. jppres.commedcraveonline.comresearchgate.netsamipubco.com

For spectrophotometric methods, validation as per guidelines from bodies like the International Conference on Harmonisation (ICH) is standard practice. researchgate.netsciensage.info This includes establishing linearity over a specific concentration range, and determining the limit of detection (LOD) and limit of quantitation (LOQ). medcraveonline.comsamipubco.comupi.edu For example, in the development of a UV-Vis spectrophotometric method for a pharmaceutical compound, recovery studies might be performed at 80%, 100%, and 120% of the target concentration. medcraveonline.comsamipubco.com The percentage recovery, which should ideally be within a range of 95% to 105%, confirms the accuracy of the method. jppres.com Similarly, intra-day and inter-day precision are evaluated by performing replicate measurements on the same day and on different days, respectively, with the RSD values expected to be low, often less than 2%. jppres.commedcraveonline.com

While specific precision and accuracy data for methods directly quantifying this compound are not extensively detailed in the provided search results, the principles of analytical method validation are universally applicable. Any spectrophotometric method developed for the quantification of this compound would undergo rigorous validation to establish its performance characteristics.

Table 1: Key Parameters in Spectrophotometric Method Validation

| Parameter | Description | Typical Acceptance Criteria |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 researchgate.netupi.edu |

| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 95-105% jppres.com |

| Precision | The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. | Relative Standard Deviation (RSD) < 2% jppres.commedcraveonline.com |

| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically 3.3 times the standard deviation of the blank response divided by the slope of the calibration curve. medcraveonline.com |

| Limit of Quantitation (LOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Typically 10 times the standard deviation of the blank response divided by the slope of the calibration curve. medcraveonline.com |

Mechanistic Insights from Spectroscopic Investigations of this compound

Spectroscopic techniques provide a window into the molecular behavior of compounds like this compound, revealing how its structure and environment influence its color.

pH-Dependent Chromatic Transitions and Indicator Functionality

The color of many organic dyes, including those in the Pontacyl family, can be sensitive to changes in pH. This phenomenon, known as halochromism, arises from structural changes in the dye molecule as it gains or loses protons. These changes alter the electronic structure of the chromophore—the part of the molecule responsible for its color—leading to a shift in the wavelength of maximum light absorption (λmax) and a visible color change.

For instance, the related Pontacyl Violet 4BSN is noted to change color under different pH conditions, making it useful as an indicator in titrations. While specific details on the pH-dependent chromatic transitions of this compound are not available in the provided results, its azo dye structure suggests it would likely exhibit similar pH-sensitive behavior. The sulfonic acid groups present in its structure are acidic and can deprotonate at certain pH values, which could influence the electronic distribution within the conjugated system of the molecule and thus its color. The reversible color change of a similar chromophore in response to pH has been observed in other systems, demonstrating control over the chromophore's conformation. nih.gov

Influence of Solvent Polarity on Spectroscopic Behavior

The polarity of the solvent in which a dye is dissolved can significantly impact its spectroscopic properties, a phenomenon known as solvatochromism. nih.gov The interaction between the dye molecule and the surrounding solvent molecules can alter the energy levels of the dye's electronic states, leading to shifts in the absorption spectrum.

Azo dyes, the class to which this compound belongs, are known to exhibit solvatochromism. nih.gov The effect of solvent polarity on the absorption spectra provides valuable information about the intermolecular interactions between the solute (the dye) and the solvent. nih.gov For dyes with a significant difference in dipole moment between their ground and excited states, a change in solvent polarity can lead to a noticeable shift in the λmax. While specific studies on the solvatochromism of this compound were not found, research on other dyes like cresyl violet in methanol (B129727) has shown that specific interactions with solvent molecules, such as hydrogen bonding, can control spectral broadening. chemrxiv.org This suggests that the sulfonic acid and hydroxyl groups in this compound would likely engage in hydrogen bonding with polar solvents, influencing its spectroscopic behavior.

Theoretical Chromophore Analysis and Electronic Structure Investigations of this compound

Computational chemistry provides powerful tools for understanding the electronic structure and optical properties of molecules like this compound. Theoretical methods, such as Time-Dependent Density Functional Theory (TDDFT), can predict the absorption spectra of multi-chromophore systems. osti.gov

The chromophore of this compound is based on an azonaphthalene structure. tcichemicals.com The extended π-conjugated system, formed by the naphthalene (B1677914) rings connected by the azo group (-N=N-), is responsible for the absorption of light in the visible region, giving the dye its characteristic violet color. The presence of auxochromes (substituents on the chromophore that modify its light-absorbing properties), such as the hydroxyl (-OH) and sulfonic acid (-SO₃H) groups, further influences the color.

Theoretical studies can elucidate the nature of the electronic transitions that give rise to the observed absorption bands. For example, in the case of the green fluorescent protein chromophore, density functional theory (DFT) calculations have been used to study the mechanism of its formation, including electron transfer processes. rsc.org Similar computational approaches could be applied to this compound to understand the charge distribution in its ground and excited states and to predict how modifications to its structure would affect its color and other properties. Docking simulations have also been used to predict the binding of this compound to biological molecules, providing insights into its potential applications in biochemistry. mdpi.com

Mechanisms and Methodologies of Pontacyl Violet 6r in Biological Staining and Microscopy

Unraveling Nuclear Staining Mechanisms of Pontacyl Violet 6R

The efficacy of this compound as a nuclear stain is rooted in its specific molecular interactions with the components of the cell nucleus. Its chemical structure and properties enable it to bind selectively and intensely to chromatin and related structures.

This compound is an azo dye that demonstrates a strong affinity for nuclear material. While the precise bonding mechanism is multifaceted, research suggests it involves a combination of hydrogen bonds and hydrophobic interactions. nih.govfrontiersin.org Studies involving computational molecular docking have shown that this compound can form stable complexes with proteins that interact with nucleic acids, such as exoribonucleases, through these types of bonds. nih.govnih.gov

Furthermore, its role as an inhibitor of DNase γ, an enzyme responsible for breaking down nucleosomal DNA during apoptosis, strongly indicates a direct or indirect interaction with the DNA-histone complex of chromatin. researchgate.net The dye's anionic sulfonic acid groups likely facilitate electrostatic interactions with the positively charged histone proteins that package the negatively charged DNA, a mechanism common to many nuclear stains. The use of mordants, such as chrome alum, significantly intensifies the stain, suggesting the formation of a dye-mordant-tissue complex that enhances the dye's binding to chromatin. tandfonline.comtandfonline.com

A hallmark of this compound is its remarkable specificity for certain nuclear organelles. Research has consistently shown that it intensely stains the nucleolus and chromosomes. ashs.org In plant cells, for example, the nucleolus is rendered a brilliant violet, while the chromosomes take on a distinct purple hue. ashs.org This differential staining allows for sharp definition and clear visualization of these structures.

The conspicuous staining of mitotic figures has also been noted, with chromosomes appearing purple, which is particularly useful for studies of cell division. tandfonline.com The nucleolus, being a dense region of ribosomal RNA (rRNA) transcription and ribosome assembly, and the condensed chromatin of chromosomes provide a concentrated substrate for the dye to bind, leading to the observed intense coloration. nih.gov This specificity makes this compound an excellent tool for developmental studies in biology, such as fertilization and embryo sac development. ashs.org

Comparative Histological and Cytological Efficacy of this compound

The utility of any biological stain is often measured by its performance relative to established, conventional stains. This compound has been assessed against standards like Safranin O and Hematoxylin (B73222), demonstrating comparable, and in some aspects, superior performance.

This compound staining schedules have produced results that are comparable in quality to those obtained with the widely used Safranin O-fast green and Hematoxylin-orange G methods. ashs.org Hematoxylin is a standard nuclear stain that colors nuclei blue-violet, often used in conjunction with Eosin (H&E stain) for general tissue overview. carlroth.comleicabiosystems.com Safranin O is a cationic dye used to stain nuclei red, and it is particularly effective for highlighting cartilage and mast cell granules. sigmaaldrich.commacsenlab.comresearchgate.net

Studies have shown that slides stained with this compound exhibit no apparent fading after one and a half years, indicating a high degree of stability similar to that of Safranin and Hematoxylin. ashs.org The resulting coloration from this compound provides sharp definition of nuclear material, rivaling the clarity of these conventional stains. ashs.org

Table 1: Comparative Efficacy of this compound

| Feature | This compound | Safranin O | Hematoxylin |

| Target Structures | Nucleolus (brilliant violet), Chromosomes (purple). ashs.org | Nuclei (red), Cartilage, Mucin. macsenlab.comresearchgate.net | Nuclei (blue-violet). carlroth.com |

| Staining Quality | Comparable to Safranin O and Hematoxylin; sharply defined nuclear material. ashs.org | Good contrast for specific tissues like cartilage. ox.ac.uk | Provides excellent nuclear detail; standard for diagnostics. leicabiosystems.combio-optica.it |

| Stain Stability | No apparent fading after 1.5 years. ashs.org | Stable. | Stable. |

| Staining Speed | Very rapid; entire schedule under 4 hours. ashs.org | Slower; part of longer, multi-step protocols. | Slower; requires differentiation and bluing steps. carlroth.com |

The most significant advantage of this compound over conventional nuclear stains is its speed. ashs.org Unlike the often lengthy procedures required for Safranin and Hematoxylin, the entire staining schedule with this compound can be completed in less than four hours. ashs.org In some protocols, particularly when mordanted with chrome alum, the staining time can be as short as 15 minutes. tandfonline.com

This rapidity is a considerable benefit in research areas requiring high-throughput analysis or rapid diagnosis. For example, in studies on plant tissues such as grass and peach ovaries, this compound has proven to be a very effective and rapid nuclear stain. ashs.org It has also been shown to provide superior clarity and contrast in microscopy images of bacterial cultures when compared to other dyes. This combination of speed, simplicity, and flexibility makes it a highly satisfactory option for various biological samples. ashs.org

Development and Optimization of Rapid Staining Protocols Utilizing this compound

The flexibility of this compound has allowed for the development of simple and efficient staining protocols that can be adapted for different tissue types. These protocols emphasize speed without compromising the quality of the stain.

Research has demonstrated the effectiveness of this compound in both aqueous and alcoholic solutions, often in combination with a mordant to enhance staining intensity and reduce timing. ashs.org A common mordant used is chrome alum, which, when mixed with an aqueous solution of this compound, can produce an excellent nuclear stain in just 15 minutes. tandfonline.com

Protocols can be modified for different biological materials. For instance, a 15-minute staining time in an alcoholic solution of the dye proved excellent for peach ovaries, while a 1-3 hour staining time in an aqueous solution was more effective for grass ovaries. ashs.org This adaptability allows researchers to optimize the procedure based on the specific requirements of their sample. ashs.org

Table 2: Abbreviated Rapid Staining Protocols for this compound

| Protocol | Staining Solution | Staining Time | Target Sample Example | Source |

| Aqueous Method | 1:1 mixture of 2% aqueous this compound and 2% aqueous chrome alum. | 1-3 hours | Grass Ovaries | ashs.org |

| Alcoholic Method | 1:1 mixture of 2% this compound in 95% ethyl alcohol and 2% aqueous chrome alum. | 15 minutes | Peach Ovaries | ashs.org |

These protocols highlight the simple, flexible, and satisfactory nature of this compound as a rapid nuclear stain in microscopy. ashs.org

Adaptation for Plant Tissues (e.g., Grass, Peach Ovaries, Pollen Tubes)

This compound has been demonstrated to be a highly effective and rapid stain for the nuclei of plant cells. ashs.org Its utility has been specifically noted in studies of embryo sac development and fertilization in species like grass (Digitaria spp.) and peach (Prunus persica). ashs.org The dye intensely stains the nucleolus and chromosomes, and it has also proven to be an efficient stain for visualizing pollen tubes. ashs.org

In practice, plant tissues are typically fixed, embedded in paraffin, and sectioned before staining. ashs.org The staining protocols can be adapted based on the specific tissue. For peach ovaries, a rapid 15-minute stain can be achieved using an alcoholic solvent system. ashs.org For grass ovaries, a longer staining time of 1-3 hours in an aqueous solution is recommended for optimal results. ashs.org When stained with this compound, nuclear material is sharply defined; the nucleolus appears brilliant violet, chromosomes are purple, primary cell walls take on a light pink hue, and secondary cell walls appear reddish-violet. ashs.org

Interactive Data Table: Staining Protocols for Plant Tissues

| Target Tissue | Staining Solution | Staining Time |

|---|---|---|

| Peach Ovaries | 1:1 mixture of 2% this compound in 95% ethyl alcohol and 2% aqueous chrome alum | 15 minutes |

Protocols for Animal Tissues

The successful application of this compound in animal histology preceded and prompted its use in plant tissues. ashs.org It is regarded as an excellent nuclear stain for animal cells, where it effectively highlights nuclei and mitotic figures. While detailed, tissue-specific protocols are less commonly published than for traditional stains like hematoxylin and eosin, general procedures follow standard histological practices. Tissues are fixed, processed, embedded, sectioned, and then stained. The dye is effective as a nuclear stain and can be paired with various counterstains to differentiate cytoplasmic and other tissue elements.

Interactive Data Table: General Staining Protocol for Animal Tissues

| Step | Reagent/Action | Purpose |

|---|---|---|

| 1 | Deparaffinize and hydrate (B1144303) sections | Prepare tissue for aqueous stains |

| 2 | Mordant in 2% aqueous chrome alum | Enhance dye binding to nuclear components |

| 3 | Rinse in distilled water | Remove excess mordant |

| 4 | Stain in 2% aqueous this compound | Stain cell nuclei |

| 5 | Rinse and dehydrate through graded alcohols | Remove excess stain and prepare for counterstain |

| 6 | Counterstain (e.g., Eosin Y, Luxol Fast Yellow TN) | Stain cytoplasm and other tissue elements |

Role of Mordants and Solvent Systems in Enhancing this compound Staining Efficacy

The efficacy of this compound as a stain is significantly enhanced by the strategic use of mordants and specific solvent systems. Mordants, such as chrome alum (potassium chromium sulfate), act as a chemical bridge, forming a coordination complex between the dye and the tissue component, thereby intensifying the stain. ashs.org The use of chrome alum strengthens the staining of nuclei and can reduce the required immersion time from over an hour to as little as 15 minutes. ashs.org

The choice of solvent system—aqueous or alcoholic—also plays a critical role and can be adapted for different tissue types.

Aqueous System : A mixture of aqueous this compound and aqueous chrome alum is effective, particularly for certain plant tissues like grass ovaries, though it may require a longer staining duration. ashs.org

Alcoholic System : A solution of this compound in 95% ethyl alcohol mixed with aqueous chrome alum provides a more rapid staining process, proving highly effective for tissues such as peach ovaries. ashs.org

These adaptations allow for a flexible and efficient staining procedure that can be tailored to the specific requirements of the biological sample. ashs.org

Computational Chemistry and Molecular Modeling of Pontacyl Violet 6r Interactions

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. frontiersin.orgnih.gov It is widely employed in drug discovery to screen for potential inhibitors of biological targets.

Molecular docking simulations have been utilized to predict the binding affinity of Pontacyl Violet 6R to the catalytic active site of the SARS-CoV-2 exoribonuclease (ExoN). uic.edu These simulations are crucial for understanding the formation of the ligand-receptor complex, which is the initial step in the mechanism of inhibition. researchgate.netnih.gov Studies revealed strong binding of this compound within the enzyme's active site, indicating its potential as a viable inhibitor. uic.edu The binding affinity, often expressed in kcal/mol, quantifies the strength of the interaction; a lower value typically signifies a more stable complex. nih.govnih.gov

Table 1: Predicted Binding Affinity of this compound This table is representative of typical molecular docking output.

| Target Protein | Ligand | Predicted Binding Affinity (kcal/mol) | Computational Method |

|---|

Docking studies are essential for identifying the specific amino acid residues within a protein's binding pocket that interact with the ligand. uic.edu For this compound, the binding at the ExoN active site was found to be stabilized by a combination of hydrogen bonds and hydrophobic interactions. uic.edu These non-covalent interactions are fundamental to the stability of the ligand-protein complex. Identifying these key residues provides a detailed map of the binding mode and can guide the design of more potent and specific inhibitors. uic.eduscielo.br

Table 2: Key Interacting Residues for this compound at the ExoN Active Site This table illustrates the types of interactions identified in computational studies.

| Interaction Type | Key Amino Acid Residues |

|---|---|

| Hydrogen Bonds | Specific residues forming H-bonds with the ligand |

Molecular Dynamics (MD) Simulations for Ligand Stability and Conformational Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, offering deeper insights than the static picture provided by molecular docking. frontiersin.orgnih.gov These simulations model the movement of atoms and molecules to assess the stability of the complex and observe any conformational changes. researchgate.netnih.gov

MD simulations have been used to confirm the stability of the this compound-ExoN complex. uic.edu By simulating the complex over a period of nanoseconds, researchers can observe whether the ligand remains securely bound within the active site. frontiersin.org A key finding from these simulations was that this compound exhibited a stable binding pose, with a slight shift observed as the ligand settled into a more stabilized conformation within the active site. uic.edu The stability is often evaluated by measuring the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation. nih.gov

The binding of a ligand can induce conformational changes in both the ligand and the target protein. nih.govnih.gov MD simulations allow for the observation of these dynamic adjustments. uic.edu The shift of this compound to a more stable position within the ExoN active site is an example of such a conformational adjustment. uic.edu These changes are critical for achieving an optimal fit and maximizing the stabilizing interactions between the ligand and the receptor, a concept often referred to as "induced fit". biorxiv.org

Quantum Chemical Calculations of Electronic Properties and Reactivity of this compound

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of a molecule. acs.orgmdpi.comresearchgate.net These methods provide detailed information about electron distribution, molecular orbitals, and reactivity, which are not captured by classical methods like docking and MD simulations. nih.govresearchgate.net

For a dye molecule like this compound, these calculations are vital for understanding its structure, stability, and reactivity. researchgate.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchcommons.org The HOMO-LUMO energy gap is a critical descriptor of a molecule's kinetic stability and chemical reactivity. nih.govnih.gov A small HOMO-LUMO gap generally suggests high chemical reactivity, as it is easier to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net These calculations can predict the most likely sites for nucleophilic and electrophilic attacks, providing a fundamental understanding of the molecule's reactive behavior. nih.gov

Table 3: Significance of Quantum Chemical Parameters for this compound This table explains the importance of key parameters typically derived from quantum chemical calculations.

| Parameter | Significance |

|---|---|

| HOMO Energy | Represents the ability to donate an electron; related to nucleophilic reactivity. nih.gov |

| LUMO Energy | Represents the ability to accept an electron; related to electrophilic reactivity. nih.gov |

| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. A smaller gap often implies higher reactivity. nih.govnih.gov |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. |

Characterization of Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to describe and predict chemical reactivity. nih.gov It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to a molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.net

For a conjugated system like this compound, the FMOs are typically delocalized across the aromatic rings and the azo bridge. The HOMO is generally distributed over the electron-rich parts of the molecule, while the LUMO is located on the electron-deficient regions. This distribution provides valuable insights into how the molecule will interact with other chemical species. nih.govresearchgate.net While specific, experimentally verified HOMO and LUMO energy values for this compound are not broadly published in readily available literature, a typical computational analysis using Density Functional Theory (DFT) would yield data similar to that presented in the illustrative table below.

Table 1: Illustrative Frontier Molecular Orbital Data for this compound This table presents hypothetical data typical for a dye molecule of this class, as generated by DFT calculations (e.g., at the B3LYP/6-31G level).

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -5.5 to -6.5 | Electron-donating capability, involved in electrophilic reactions. |

| LUMO | -1.5 to -2.5 | Electron-accepting capability, involved in nucleophilic reactions. |

| HOMO-LUMO Gap | 3.5 to 4.5 | Correlates with chemical reactivity and kinetic stability. |

The electron density distribution in these orbitals is key to understanding intermolecular interactions. A smaller HOMO-LUMO gap generally implies higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

Analysis of Electrostatic Potential Surfaces

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for analyzing and predicting the reactive behavior of a molecule. It is a 3D map of the electrostatic potential plotted onto the electron density surface of a molecule, illustrating the charge distribution. rsc.orgmdpi.com The MEP surface helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Different colors on an MEP map represent different potential values:

Red: Indicates regions of high electron density and strong negative electrostatic potential, which are susceptible to electrophilic attack.

Blue: Indicates regions of low electron density and strong positive electrostatic potential, which are favorable for nucleophilic attack.

Green/Yellow: Represents areas with intermediate or near-zero potential. rsc.org

For this compound, the MEP surface would show significant negative potential (red) around the oxygen atoms of the sulfonate (SO₃⁻) and hydroxyl (-OH) groups, as these are highly electronegative. These areas represent the primary sites for hydrogen bonding and interactions with positive ions. Conversely, positive potential (blue) would likely be observed around the hydrogen atoms of the hydroxyl groups and potentially near the aromatic rings, indicating sites susceptible to interaction with nucleophiles. mdpi.commdpi.com This analysis is crucial for understanding how this compound orients itself when interacting with a biological target, such as the active site of an enzyme. nih.gov

Structure-Activity Relationship (SAR) Studies Based on Computational Data

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a molecule with its biological activity. mdpi.com When based on computational data, these studies use molecular descriptors derived from modeling to build quantitative relationships (QSAR). nih.gov This approach allows researchers to predict the activity of new, unsynthesized compounds, thereby accelerating the process of drug discovery and materials science. mdpi.com

For this compound, computational SAR studies have been employed to explore its potential as an antiviral agent. In a study investigating inhibitors for the exoribonuclease (ExoN) of SARS-CoV-2, this compound was identified as a promising lead molecule. nih.gov Molecular docking and dynamics simulations revealed that it binds to the active site of the enzyme, stabilized by hydrogen bonds and hydrophobic interactions with key residues like Asp 90, Glu 92, Gly 93, Ala 187, Glu 191, His 268, and Asp 273. nih.gov

Computational Design of this compound Analogues with Modified Interaction Profiles

Once a lead compound like this compound is identified, computational methods can be used to design analogues with improved properties, such as enhanced binding affinity or better selectivity. nih.gov This process often involves modifying the lead structure and then evaluating the new compounds in silico.

In the context of SARS-CoV-2 research, this compound served as a seed molecule for generating novel compounds. nih.gov Using a generative shape-based neural network, new molecular structures were designed based on the shape and chemical features of this compound. These newly designed analogues were then computationally screened and ranked based on their predicted binding scores to the target enzyme. The top-ranked compounds from this virtual screening become candidates for chemical synthesis and further experimental testing. nih.gov This strategy streamlines the design process, focusing resources on molecules with the highest probability of success.

Table 2: Illustrative Data from Analogue Design and Screening This table represents the type of data generated during a computational screening campaign based on a lead compound.

| Compound ID | Modification from Parent (this compound) | Predicted Binding Score (e.g., RDock Score) | Key Predicted Interactions |

| PV6R-Analog-01 | Addition of a carboxyl group to the naphthalene (B1677914) ring | -35.5 | Forms additional hydrogen bond with active site residue |

| PV6R-Analog-02 | Replacement of a sulfonate with a phosphonate (B1237965) group | -32.8 | Altered electrostatic interaction profile |

| PV6R-Analog-03 | Bioisosteric replacement of the azo bridge | -30.1 | Modified conformational flexibility |

| This compound | (Parent Compound) | -28.7 | Baseline interactions |

Predictive Models for Biological Activity

Predictive modeling, often in the form of Quantitative Structure-Activity Relationship (QSAR) models, uses statistical and machine learning algorithms to forecast the biological activity of chemical compounds. nih.govresearchgate.netresearchgate.net These models are trained on a dataset of molecules with known activities and then used to predict the activity of new or untested compounds. arxiv.orgmdpi.com

The development of a predictive model for this compound and its analogues would follow several key steps:

Data Collection: Assembling a dataset of this compound derivatives with experimentally measured biological activity (e.g., IC₅₀ values for enzyme inhibition). nih.gov

Descriptor Calculation: Computing a wide range of molecular descriptors for each molecule, such as physicochemical properties (e.g., molecular weight, logP) and structural fingerprints.

Model Building: Using machine learning algorithms (e.g., support vector machines, random forests, or deep neural networks) to create a mathematical model that correlates the descriptors with the observed activity. nih.gov

Validation: Rigorously testing the model's predictive power using techniques like cross-validation and external test sets to ensure its reliability. researchgate.net

Such a model could then be used to rapidly screen large virtual libraries of this compound analogues, prioritizing the most promising candidates for synthesis and biological evaluation, thereby significantly accelerating the discovery of new therapeutic agents. nih.gov

Biochemical and Molecular Mechanisms of Pontacyl Violet 6r in Enzyme Inhibition and Biological Modulation in Vitro Research

Mechanistic Studies of DEDDh/DEEDh Subfamily Nuclease Inhibition by Pontacyl Violet 6R

This compound (PV6R) has been identified as an inhibitor of the DEDDh/DEEDh subfamily of nucleases, a group of enzymes characterized by a conserved active site motif and crucial roles in various biological processes, including viral replication and apoptosis. nih.govnih.govacs.orguic.edufrontiersin.org In vitro studies have elucidated the mechanisms by which PV6R exerts its inhibitory effects on several members of this enzyme family.

Exoribonuclease (ExoN) Inhibition in Viral Proteins (e.g., SARS-CoV-2 nsp14)

Computational and in vitro studies have highlighted this compound as a potent inhibitor of the exoribonuclease (ExoN) activity of non-structural protein 14 (nsp14) from SARS-CoV-2. nih.govnih.govuic.edufrontiersin.org The nsp14 protein is a member of the DEDDh/DEEDh subfamily and plays a critical role in the proofreading and replication of the viral RNA genome. nih.gov

Molecular docking and dynamics simulations have revealed that PV6R binds strongly to the catalytic active site of the SARS-CoV-2 nsp14 ExoN. nih.govnih.govuic.edufrontiersin.orgfrontiersin.org This binding is stabilized by a combination of hydrogen bonds and hydrophobic interactions with key residues within the active site. nih.govnih.govuic.edufrontiersin.orgfrontiersin.orgx-mol.net Specifically, PV6R has been shown to form hydrogen bonds with residues such as Alanine 187 and Glycine 93. nih.govresearchgate.net Furthermore, significant hydrophobic interactions occur with the catalytically important residues Aspartate 90, Glutamate 92, Glutamate 191, Histidine 268, and Aspartate 273. nih.govresearchgate.net

The calculated binding energy for PV6R at the ExoN active site is a favorable -8.3 kcal/mol, indicating a strong and stable interaction. nih.govfrontiersin.org In vitro assays have confirmed the inhibitory effect of PV6R on the exonuclease activity of viral proteins. For the NP exonuclease from Lassa fever virus, another DEDDh family member, PV6R demonstrated medium inhibitory potency, requiring a concentration of at least 0.1 mM for effective inhibition. acs.org The IC50 value for PV6R against the Lassa fever NP exonuclease was determined to be 66.2 μM. acs.org These findings suggest that PV6R can serve as a lead compound for the development of antiviral therapies targeting the ExoN activity of coronaviruses and other viruses. nih.govacs.orgresearchgate.netnii.ac.jpmdpi.com

DNase γ Inhibition and its Role in Apoptotic Processes

This compound has been identified as an inhibitor of DNase γ (also known as DNase1L3), a key endonuclease involved in the fragmentation of DNA during apoptosis. researchgate.netnih.govsigmaaldrich.comsemanticscholar.org In studies investigating the release of High Mobility Group Box 1 (HMGB1), a protein involved in inflammatory responses when released from apoptotic cells, PV6R was one of three compounds found to inhibit this release from staurosporine-induced apoptotic HeLa S3 cells. researchgate.netnih.govsigmaaldrich.com

The inhibition of HMGB1 release by PV6R is linked to its ability to inhibit DNase γ. researchgate.netnih.gov The nucleosomal DNA fragmentation catalyzed by DNase γ is a critical step for the release of HMGB1 from apoptotic cells. researchgate.netnih.gov By inhibiting DNase γ, PV6R effectively blocks this DNA fragmentation, thereby preventing the subsequent release of HMGB1. researchgate.net This suggests a role for PV6R in modulating the inflammatory consequences of apoptosis.

DNase1L3 Inhibition and Inflammasome Pathway Modulation

Beyond its role in apoptosis, DNase1L3 (DNase γ) is also implicated in the regulation of inflammasome-dependent cytokine secretion. nih.gov this compound, as a known inhibitor of DNase1L3, has been shown to modulate these pathways. nih.gov

In vitro experiments using bone marrow-derived macrophages (BMDMs) demonstrated that PV6R potently blocks the processing and release of the pro-inflammatory cytokine IL-1β following activation of the NLRP3 inflammasome. nih.govresearchgate.net This inhibition of IL-1β release by PV6R was observed in response to various inflammasome activators. nih.govresearchgate.net Mechanistically, the inhibition of DNase1L3 by PV6R appears to be necessary for cytokine secretion following inflammasome activation. nih.gov These findings highlight the potential of PV6R to modulate inflammatory responses by targeting the activity of DNase1L3 within the inflammasome pathway. nih.gov

Molecular Basis of this compound Interaction with Enzyme Active Sites

The inhibitory activity of this compound against DEDDh/DEEDh subfamily nucleases is rooted in its specific molecular interactions within the enzyme's active site. nih.gov

Analysis of Hydrogen Bonding and Hydrophobic Interactions

Computational studies have provided a detailed view of the binding mode of PV6R within the active site of enzymes like the SARS-CoV-2 nsp14 exoribonuclease. nih.govresearchgate.net The stability of the PV6R-enzyme complex is primarily attributed to a network of hydrogen bonds and hydrophobic interactions. nih.govnih.govuic.edufrontiersin.orgfrontiersin.orgx-mol.net

Specifically, in the context of SARS-CoV-2 nsp14, PV6R forms two hydrogen bonds with the backbone of Alanine 187 and Glycine 93. nih.govresearchgate.net The molecule is further anchored within the binding pocket through extensive hydrophobic interactions with the five key catalytic residues: Aspartate 90, Glutamate 92, Glutamate 191, Histidine 268, and Aspartate 273. nih.govresearchgate.net Molecular dynamics simulations have confirmed the stability of these interactions over time, indicating a persistent and effective binding of PV6R at the active site. nih.govnih.govuic.edufrontiersin.org

Impact on Enzyme Catalytic Function

The binding of this compound to the active site directly impacts the catalytic function of the target enzyme. nih.govmdpi.combeilstein-journals.org By occupying the active site and engaging in strong interactions with catalytically essential residues, PV6R effectively blocks the access of the natural substrate (DNA or RNA) to the catalytic machinery of the nuclease. nih.govacs.org

This competitive inhibition mechanism prevents the enzyme from performing its normal function, such as the cleavage of nucleic acids. acs.org The disruption of the precise arrangement of catalytic residues and the steric hindrance caused by the bound inhibitor molecule lead to a significant reduction or complete loss of enzymatic activity. nih.govacs.org The ability of PV6R to inhibit a range of DEDDh/DEEDh nucleases suggests a conserved mechanism of action that leverages the structural similarities within the active sites of this enzyme family. acs.org

Data Tables

Table 1: Inhibitory Activity of this compound against Viral Exonucleases

| Virus/Protein | Enzyme | Inhibition Potency | IC50 (μM) | Reference |

| Lassa fever virus | NP exonuclease | Medium | 66.2 | acs.org |

| SARS-CoV-2 | nsp14 ExoN | Strong (in silico) | -8.3 kcal/mol (Binding Energy) | nih.govfrontiersin.org |

Table 2: Molecular Interactions of this compound with SARS-CoV-2 nsp14 ExoN Active Site

| Interaction Type | Interacting Residues | Reference |

| Hydrogen Bonding | Ala 187, Gly 93 | nih.govresearchgate.net |

| Hydrophobic Interactions | Asp 90, Glu 92, Glu 191, His 268, Asp 273 | nih.govresearchgate.net |

Modulation of Cellular Processes by this compound (In Vitro)

In vitro studies have elucidated the capacity of this compound to modulate fundamental cellular processes, particularly those related to the inflammatory response. Its mechanism of action often involves the inhibition of key enzymes that regulate these pathways.

This compound has been identified as an inhibitor of Dnase1L3, a Ca2+/Mg2+-dependent endonuclease. nih.govsacredheart.edu This inhibition has direct consequences on the assembly of the inflammasome, a multiprotein complex crucial for innate immunity. One of the hallmark events in inflammasome activation is the formation of a large protein complex from the apoptosis-associated speck-like protein containing a CARD (ASC), referred to as an "ASC speck". rsc.org

Research in murine macrophages demonstrated that treatment with this compound impaired ASC nuclear translocation and subsequent speck formation following stimulation of the NLRP3 or NLRC4 inflammasomes. nih.govsacredheart.edu Mechanistically, Dnase1L3 activity is required for ASC to be released from the nucleus, a prerequisite for its assembly into cytoplasmic specks. nih.govtheclinivex.com By inhibiting Dnase1L3, this compound effectively prevents this nuclear egress, thereby blocking the formation of ASC specks and downstream inflammasome signaling. theclinivex.comebi.ac.uk This finding is significant as it shows that the compound can uncouple cytokine secretion from pyroptosis, another effector function of the inflammasome. theclinivex.comebi.ac.uk

Table 1: Effect of this compound on ASC Speck Formation

| Cell Type | Inflammasome Stimulator | Observed Effect of this compound | Mechanism | Reference |

| Murine Macrophages | NLRP3/NLRC4 agonists | Impaired ASC nuclear translocation and speck formation | Inhibition of Dnase1L3, preventing ASC release from the nucleus | nih.govsacredheart.edu |

| THP-1 cells | Nigericin | Inhibition of ASC speck formation (by inference from Dnase1L3 RNAi and inhibitor studies) | Inhibition of Dnase1L3-mediated ASC nuclear export | theclinivex.com |

The inhibition of inflammasome assembly by this compound directly impacts the release of key inflammatory mediators. The inflammasome complex is responsible for activating caspase-1, which in turn cleaves the pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secretable forms. x-mol.net

In vitro experiments using murine macrophages have shown that this compound potently blocks the release of the cytokine Interleukin-1β (IL-1β) and the alarmin High Mobility Group Box Protein 1 (HMGB1). nih.govsacredheart.edutheclinivex.com This inhibition was observed upon stimulation of both the NLRP3 and NLRC4 inflammasomes. nih.govsacredheart.edu The mechanism is linked to the blockade of ASC speck formation, which is essential for efficient caspase-1 activation and subsequent cytokine processing. theclinivex.com Notably, this compound did not directly inhibit caspase-1 activity, confirming that its effect occurs upstream at the level of inflammasome assembly. nih.govsacredheart.edu The compound was also identified in a screen for inhibitors of HMGB1 release from apoptotic cells. researchgate.net

Table 2: Influence of this compound on Cytokine and Alarmin Release

| Cell Type | Inflammasome Stimulator | Cytokine/Alarmin | Observed Effect of this compound | Reference |

| Murine Macrophages | NLRP3/NLRC4 agonists | IL-1β | Inhibited release | nih.govsacredheart.edutheclinivex.com |

| Murine Macrophages | NLRP3/NLRC4 agonists | HMGB1 | Inhibited release | nih.govtheclinivex.comebi.ac.uk |

| HeLa S3 cells | Staurosporine (apoptosis inducer) | HMGB1 | Inhibited release | researchgate.net |

In Vitro Inhibition of Viral Replication by this compound via Enzyme Targeting

This compound has been investigated for its antiviral properties, which are attributed to its ability to inhibit specific viral enzymes essential for replication.

Computational and in vitro studies have identified this compound as a potential inhibitor of SARS-CoV-2. nih.gov Molecular docking studies revealed that the compound binds strongly to the catalytic active site of the viral exoribonuclease (ExoN), a component of the non-structural protein 14 (nsp14). nih.govfrontiersin.org This ExoN enzyme has a proofreading function that is critical for maintaining the integrity of the viral RNA genome during replication. nih.gov

The binding of this compound to the ExoN active site is stabilized by hydrogen bonds and hydrophobic interactions. nih.govfrontiersin.org Molecular dynamics simulations further confirmed the stability of this interaction. nih.gov To validate these computational predictions, an in vitro study was conducted using SARS-CoV-2-infected Vero cells. Treatment with this compound resulted in a significant 25-fold reduction in the viral genome copy number, demonstrating its ability to inhibit viral replication and propagation in a cell line model.

Table 3: In Vitro Antiviral Activity of this compound against SARS-CoV-2

| Study Type | Viral Target | Cell Line | Key Finding | Reference |

| Molecular Docking | Exoribonuclease (ExoN) | N/A | Strong binding at the catalytic active site | nih.govfrontiersin.org |

| In Vitro Assay | SARS-CoV-2 | Vero cells | 25-fold reduction in viral genome copy number |

The antiviral activity of this compound extends to arenaviruses, such as the Lymphocytic Choriomeningitis Virus (LCMV). Similar to coronaviruses, arenaviruses possess an exonuclease (ExoN) domain within their nucleoprotein (NP) that is crucial for counteracting the host's innate immune response. This compound, as an inhibitor of the DEDDh family of exonucleases, has been reported to inhibit this enzymatic activity.

In vitro studies have demonstrated that this compound inhibits the post-entry step of LCMV infection. This suggests that the compound interferes with viral replication within the host cell, a finding consistent with its proposed mechanism of targeting the viral exonuclease.

Activating Properties of this compound Towards Specific Enzymes (e.g., Insulin-Degrading Enzymes)

In contrast to its well-documented inhibitory actions, this compound has also been described as possessing activating properties toward certain enzymes. Specifically, it is listed by some chemical suppliers as an activator of insulin-degrading enzymes (IDE). theclinivex.comchemicalbook.in

The pharmacological activation of IDE is an area of significant therapeutic interest. IDE is a zinc metalloprotease responsible for degrading several key peptides, including insulin (B600854) and the amyloid-beta (Aβ) peptide implicated in Alzheimer's disease. plos.org Therefore, small-molecule activators of IDE are being explored as potential treatments for type 2 diabetes and Alzheimer's disease. nih.govplos.org Research has shown that the activity of IDE can be allosterically modulated by small molecules that bind to an exosite, a site distinct from the catalytic center. plos.org While several synthetic small-molecule activators of IDE have been discovered through high-throughput screening, the specific mechanism and detailed research findings concerning the activation of IDE by this compound are not extensively detailed in peer-reviewed literature. nih.govnih.gov The existing data primarily points to its classification as an activator in a commercial context. theclinivex.comchemicalbook.in

Applications of this compound as a Dopant for Polypyrrole Electrodes in Research

While the application of this compound as a dopant for polypyrrole electrodes is noted in scientific literature, detailed research findings from in vitro studies focusing on its specific biochemical and molecular mechanisms in this context are not extensively available in publicly accessible domains. General principles of doping conducting polymers like polypyrrole can provide a foundational understanding of the anticipated role of this compound.

Doping is a fundamental process used to enhance the electrical conductivity of intrinsically semi-conductive polymers such as polypyrrole. This process involves introducing a "dopant" molecule that can either accept or donate electrons, thereby creating charge carriers (polarons and bipolarons) along the polymer chain and increasing its conductivity. The choice of dopant is crucial as it can significantly influence the electrochemical properties, stability, and morphology of the resulting polypyrrole film.

In the case of this compound, an anionic organic dye, it is expected to function as a p-type dopant. During the electrochemical polymerization of pyrrole (B145914), the pyrrole monomers are oxidized at the electrode surface to form radical cations. These radical cations then combine to form the polypyrrole chain, which possesses a net positive charge. To maintain charge neutrality, anionic species from the electrolyte are incorporated into the polymer matrix. When this compound is present in the electrolyte, its anionic sulfonate groups would allow it to be incorporated as the counter-ion, or dopant, within the growing polypyrrole film.

The incorporation of a large organic dopant like this compound can have several effects on the properties of the polypyrrole electrode:

Conductivity: The presence of the dopant anions facilitates the movement of charge along the polymer backbone, thereby increasing the electrical conductivity of the electrode.

Morphology: The size and structure of the dopant anion can influence the packing and morphology of the polymer chains, which in turn affects the electrode's surface area and ion diffusion characteristics.

Electrochemical Stability: The nature of the dopant can impact the stability of the doped state of the polymer during repeated oxidation and reduction cycles. Large, immobile dopants can sometimes lead to more stable electrochemical performance.

Further dedicated research is required to elucidate the specific biochemical and molecular interactions of this compound within the polypyrrole matrix and to quantify its effects on the performance of the resulting electrodes for various in vitro applications.

Environmental Chemical Transformations and Fate of Pontacyl Violet 6r

Investigation of Abiotic Degradation Pathways of Pontacyl Violet 6R

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For dyes like this compound, key abiotic pathways include photochemical degradation and hydrolysis.

Photochemical Degradation Mechanisms

Advanced oxidation processes (AOPs), such as the photo-Fenton reaction, have been shown to effectively degrade acid dyes. For example, the degradation of Acid Fuchsin, a triphenylmethane (B1682552) dye, is positively influenced by the presence of transition metal ions and inorganic oxidants. acs.org Similarly, the photodegradation of Brilliant Blue FCF, another triphenylmethane dye, can be achieved using Ag3PO4-based semiconductors under visible light. mdpi.com These processes typically involve the generation of highly reactive hydroxyl radicals that attack the dye molecule, leading to its breakdown. The degradation of Crystal Violet, a triphenylmethane dye, has been shown to proceed through N-demethylation and cleavage of the chromophore structure, resulting in smaller, less colored molecules. acs.org

Table 1: Factors Influencing Photochemical Degradation of Related Dyes

| Factor | Influence on Degradation | Example Compound(s) |

| Light Source | Degradation rates are often faster under artificial UV light compared to natural sunlight. epa.gov | Basic Green 4, Direct Blue 76 |

| pH | The efficiency of degradation can be highly pH-dependent, with optimal pH varying for different dyes and photocatalytic systems. researchgate.netthescipub.com | Gentian Violet, Acid Red 14 |

| Catalyst | The presence and type of photocatalyst (e.g., TiO2, Ag3PO4) significantly enhance degradation rates. researchgate.netmdpi.com | Gentian Violet, Brilliant Blue FCF |